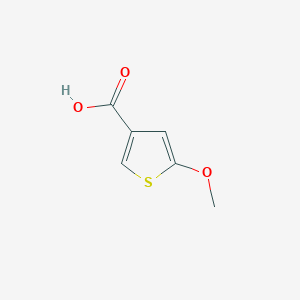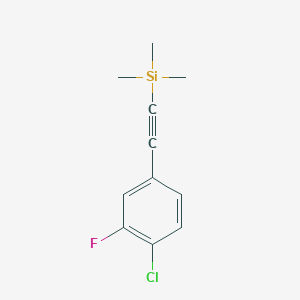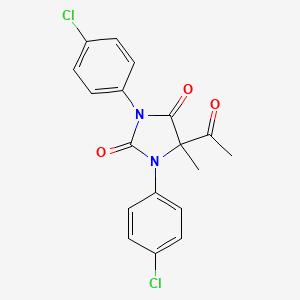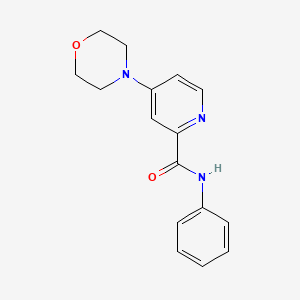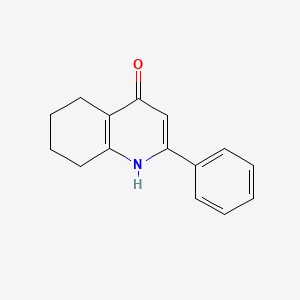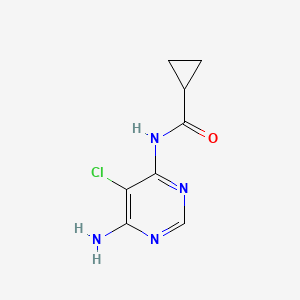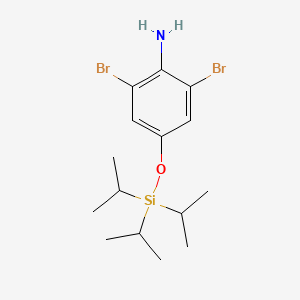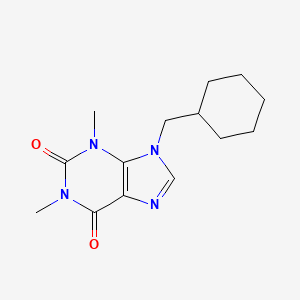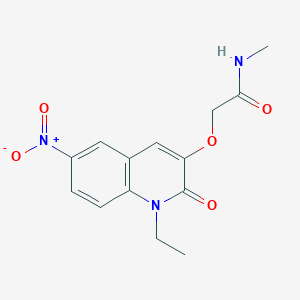
2-((1-Ethyl-6-nitro-2-oxo-1,2-dihydroquinolin-3-yl)oxy)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis. These methods involve the cyclization of aniline derivatives with carbonyl compounds under acidic conditions.
Esterification: The esterification of the quinoline derivative with ethyl acetate in the presence of a catalyst such as sulfuric acid leads to the formation of the ethyl ester.
Amidation: The final step involves the amidation of the ethyl ester with N-methylamine to yield 2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using hydrogenation reactions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen gas, platinum or palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Reduction: Amino derivatives of the quinoline compound.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to and inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. It can also interfere with microbial cell wall synthesis, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-ethylacetamide: Similar structure but with an ethyl group instead of a methyl group.
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-propylacetamide: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
2-[(1-Ethyl-1,2-dihydro-6-nitro-2-oxo-3-quinolinyl)oxy]-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a nitro group and an amide linkage makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H15N3O5 |
|---|---|
分子量 |
305.29 g/mol |
IUPAC 名称 |
2-(1-ethyl-6-nitro-2-oxoquinolin-3-yl)oxy-N-methylacetamide |
InChI |
InChI=1S/C14H15N3O5/c1-3-16-11-5-4-10(17(20)21)6-9(11)7-12(14(16)19)22-8-13(18)15-2/h4-7H,3,8H2,1-2H3,(H,15,18) |
InChI 键 |
LFXRWMYSIINRGF-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C(C1=O)OCC(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



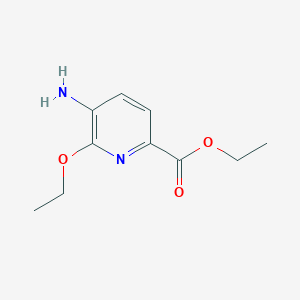

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B13991337.png)
